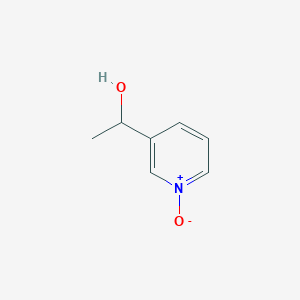

1-(1-Oxidopyridin-1-ium-3-yl)ethanol

Description

Properties

IUPAC Name |

1-(1-oxidopyridin-1-ium-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEWBKVKOXHXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C[N+](=CC=C1)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-52-2 | |

| Record name | 3-Pyridinemethanol, α-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl-N-oxide)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Hydroxyethyl)pyridine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aldehyde-Mediated Hydroxymethylation

Reaction of 3-methylpyridine with formaldehyde derivatives in the presence of tertiary amines achieves selective hydroxymethylation. For instance, 3-methylpyridine reacts with paraformaldehyde and triethylamine at 140°C under autoclave conditions, yielding 3-pyridineethanol with 91% yield and 94% selectivity. The mechanism proceeds via base-catalyzed aldol-like condensation, where the amine facilitates deprotonation of formaldehyde, generating a nucleophilic hydroxymethyl intermediate that attacks the pyridine ring.

Reaction Conditions:

-

Substrates: 3-methylpyridine (10 mol), paraformaldehyde (1.3 mol)

-

Catalyst: Triethylamine (0.5 mol, pKb = 3.3)

-

Temperature: 140°C

-

Time: 2 hours

-

Workup: Sequential removal of unreacted reagents under reduced pressure (25 kPa, 60°C) followed by distillation.

This method’s scalability is evidenced by the 99% recovery rate of unreacted 3-methylpyridine, minimizing raw material costs.

Integrated Synthesis Pathway

Combining the above steps yields a two-stage synthesis route:

-

Stage 1 (Hydroxymethylation):

-

Stage 2 (Oxidation):

Optimization Insights:

-

Protection-Deprotection: While the ethanol group generally withstands mild oxidation, acetylation (e.g., using acetic anhydride) prior to oxidation may prevent unintended esterification.

-

Catalyst Screening: Triethylamine, used in Stage 1, is incompatible with acidic oxidation conditions; thus, sequential reagent removal is critical.

Alternative Methodologies and Challenges

Direct Synthesis from Pre-Oxidized Intermediates

Attempts to condense aldehydes with 3-methylpyridine N-oxide face challenges due to the electron-withdrawing N-oxide group deactivating the ring toward electrophilic substitution. Pilot studies show <20% yields under conditions effective for non-oxidized pyridines.

Enzymatic Resolution

Racemic 3-pyridineethanol derivatives can be resolved via lipase-catalyzed esterification, as demonstrated for analogous alcohols. However, this approach adds complexity without addressing N-oxidation.

Industrial and Environmental Considerations

Solvent and Reagent Recovery

The patent-specified distillation protocols enable >98% recovery of 3-methylpyridine and triethylamine, aligning with green chemistry principles.

Waste Stream Management

Neutralization of acetic acid post-oxidation generates acetate salts, necessitating precipitation and filtration infrastructure.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxidopyridin-1-ium-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nicotinic acid.

Reduction: It can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions to form various substituted pyridines.

Common Reagents and Conditions

Oxidation: Hydrobromic acid is commonly used as a catalyst for aerobic photo-oxidation.

Reduction: Palladized charcoal is used as a catalyst for hydrogenation reactions.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Nicotinic acid: Formed through aerobic photo-oxidation.

Various derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

1-(1-Oxidopyridin-1-ium-3-yl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol involves its interaction with molecular targets and pathways. As a vasodilator agent, it likely acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels. As an antilipemic drug, it may influence lipid metabolism pathways to reduce lipid levels in the blood .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Acetylpyridine N-Oxide

- Chemical Structure: 1-(1-Oxidopyridin-1-ium-3-yl)ethanone (C₇H₇NO₂) .

- Key Differences: The ketone group (-C=O) replaces the hydroxyl-bearing ethyl group (-CH₂CH₂OH) in 1-(1-Oxidopyridin-1-ium-3-yl)ethanol. Physicochemical Properties:

- Molecular Weight: 137.14 g/mol .

- Melting Point: 146°C .

- Solubility: Limited data, but likely polar due to the N-oxide group. Applications: Primarily used in organic synthesis and as a precursor for pharmaceuticals .

Dinaciclib (MK-7965)

- Chemical Structure: Contains the 1-(1-Oxidopyridin-1-ium-3-yl)methylamino group as a substituent in a larger pyrazolopyrimidine scaffold (C₂₁H₂₈N₆O₂) .

- Key Differences :

- Dinaciclib is a complex molecule integrating the N-oxide pyridine moiety into a CDK-targeting pharmacophore.

- Physicochemical Properties :

- Molecular Weight: 396.49 g/mol .

- Solubility: Poor in water (<1 mg/mL), soluble in DMSO (26 mg/mL) and ethanol (8 mg/mL) . Biological Activity:

- Inhibits CDK1, CDK2, CDK5, and CDK9 with IC₅₀ values of 3, 1, 1, and 4 nM, respectively .

- Potent anticancer activity in vitro (e.g., A2780 ovarian cells, IC₅₀ = 4 nM) .

(S)-1-(3-Pyridyl)ethanol

- Chemical Structure : Pyridine ring with a hydroxylated ethyl chain at the 3-position, lacking the N-oxide group .

- Key Differences :

1-(1H-Indol-3-yl)ethanol

- Chemical Structure: Ethanol substituent attached to an indole ring instead of pyridine .

- Key Differences: The indole system introduces aromaticity and hydrogen-bonding capabilities distinct from pyridine N-oxide.

Comparative Data Table

*Estimated based on structural analogy.

Research Findings and Implications

- Role of the N-Oxide Group: The N-oxide in this compound and its derivatives enhances solubility and bioavailability, critical for drug efficacy. For example, Dinaciclib’s potency is attributed to the N-oxide-pyridine moiety improving target binding .

- Structural Modifications : Substituting the hydroxyl group with a ketone (as in 3-Acetylpyridine N-Oxide) reduces hydrogen-bonding capacity, altering biological activity .

- Therapeutic Potential: Dinaciclib’s success highlights the importance of pyridine N-oxide derivatives in oncology, though simpler analogs like this compound require further study to elucidate standalone applications .

Biological Activity

1-(1-Oxidopyridin-1-ium-3-yl)ethanol, also known as a pyridine derivative, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Formula: C9H10N2O

CAS Number: 4319-52-2

IUPAC Name: this compound

This compound features a pyridine ring with an oxidopyridinium moiety, which is crucial for its biological interactions. The presence of hydroxyl (-OH) and nitrogen-containing groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that the compound may act as an inhibitor of certain enzymatic pathways, particularly those involved in cellular signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit ADP-ribosyltransferase activity, which is vital in cellular signaling pathways. This inhibition can affect various physiological processes, including inflammation and cell proliferation .

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells .

Antimicrobial Properties

Several studies have evaluated the antimicrobial effects of this compound. It has demonstrated activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death .

Case Studies

Case Study 1: Inhibition of ADP-Ribosylation

A study focused on the inhibition of pertussis toxin's ADP-ribosyltransferase activity found that this compound effectively reduced NAD+ consumption in a dose-dependent manner. This suggests a significant role in modulating cellular responses to toxins .

Case Study 2: Antioxidant Effects

In a model assessing oxidative stress, the compound exhibited protective effects against reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.